molecular formula C2H5IO B8416618 1-Iodoethanol

1-Iodoethanol

Cat. No.: B8416618
M. Wt: 171.96 g/mol
InChI Key: HZHWUOHAMYTSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Iodoethanol is a useful research compound. Its molecular formula is C2H5IO and its molecular weight is 171.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioconjugation and Proteomics

1-Iodoethanol is utilized in bioconjugation processes, particularly for the reduction and alkylation of proteins. A notable method involves using this compound as an alkylating agent in the presence of reducing agents to modify proteins effectively. This application is crucial for quantitative proteomics, where accurate protein quantification is necessary.

Case Study: A study demonstrated the effectiveness of this compound in modifying yeast enolase during mass spectrometry analysis. The protein was treated with a combination of iodoethanol and triethylphosphine, leading to successful alkylation and subsequent quantification via high-resolution mass spectrometry .

Organic Synthesis

In organic synthesis, this compound serves as a precursor for various chemical transformations. It can undergo nucleophilic substitution reactions to form more complex molecules.

Example Reaction: The coupling of 2-iodoethanol has been explored for producing valuable compounds like 1,4-butanediol through photocatalytic processes. This reaction involves the use of nickel complexes and titanium dioxide as catalysts, showcasing the potential of this compound in sustainable chemistry .

Photocatalytic Applications

Recent research has highlighted the photocatalytic capabilities of this compound in coupling reactions. By harnessing light energy, researchers have successfully converted 2-iodoethanol into useful chemicals under mild conditions.

Case Study: A recent study focused on the photocatalytic coupling of 2-iodoethanol to produce 1,4-butanediol using a catalytic nickel complex and titanium dioxide. This process not only emphasizes the utility of iodoethanol derivatives but also aligns with green chemistry principles by enabling reactions under ambient conditions .

Properties

Molecular Formula

C2H5IO

Molecular Weight

171.96 g/mol

IUPAC Name

1-iodoethanol

InChI

InChI=1S/C2H5IO/c1-2(3)4/h2,4H,1H3

InChI Key

HZHWUOHAMYTSLL-UHFFFAOYSA-N

Canonical SMILES

CC(O)I

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.